N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-20(2,27-15-6-4-14(21)5-7-15)19(24)22-10-9-16(23)13-3-8-17-18(11-13)26-12-25-17/h3-8,11,16,23H,9-10,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFRESXJRSKFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
- Hydroxypropyl group : Contributes to the compound's solubility and interaction with biological targets.
- 4-Chlorophenoxy group : May enhance biological activity through specific receptor interactions.
The molecular formula is with a molecular weight of approximately 343.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 1421499-33-3 |
Anticancer Properties
Research indicates that compounds with a benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cells, suggesting potential for therapeutic applications in oncology .
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole moiety have also been associated with antimicrobial effects. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various benzo[d][1,3]dioxole derivatives against 12 human cancer cell lines. Some derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics like cisplatin .
- Antibacterial Screening : In another investigation, derivatives were screened for antibacterial activity and showed promising results against common pathogens, indicating their potential as new antimicrobial agents .
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Benzo[d][1,3]dioxole : This can be synthesized through cyclization reactions involving catechol derivatives.
- Introduction of Hydroxypropyl Group : Achieved via nucleophilic substitution reactions.
- Coupling Reaction : The final product is formed by coupling the benzo[d][1,3]dioxole derivative with a phenoxypropanamide precursor using amide bond formation techniques.
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Mechanisms of Action : Understanding how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Evaluating efficacy and safety through animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Moieties
Several compounds share the benzodioxole core but differ in substituents and functional groups, leading to variations in physicochemical and biological properties. Key analogues include:
Key Observations :
- Hydroxypropyl Linker : The 3-hydroxypropyl chain is conserved across analogues, suggesting its role in balancing solubility and rigidity.
Amide Derivatives with Phenoxy Groups
Phenoxypropanamide derivatives are prevalent in agrochemicals and pharmaceuticals. Notable examples include:
Comparison :
- Chlorophenoxy vs. Dichlorophenyl: The target compound’s 4-chlorophenoxy group may confer selectivity toward different biological targets compared to Propanil’s dichlorophenyl moiety .
- Branched vs. Linear Amides : The 2-methylpropanamide branch in the target compound could reduce metabolic degradation compared to linear amides .
Pharmacological Potential
- Enzyme Inhibition : The benzodioxole moiety is associated with cytochrome P450 (CYP450) modulation, suggesting the target compound could serve as a CYP inhibitor .
Structural Limitations
- Solubility: The hydrophobic 4-chlorophenoxy group may limit aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : The hydroxypropyl linker could undergo oxidation, requiring structural modification for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
